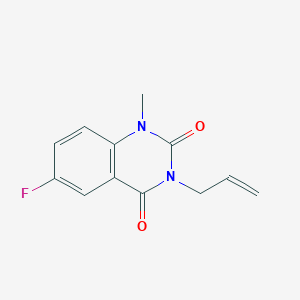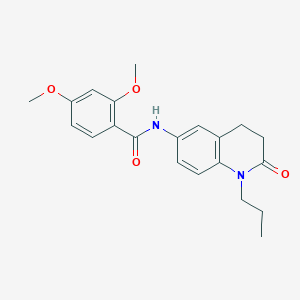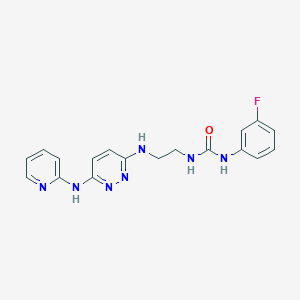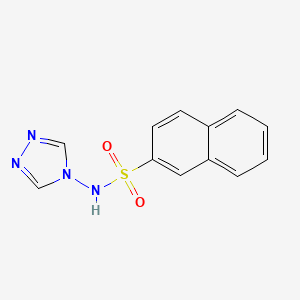
N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide” is a sulfonamide derivative with a 1,2,4-triazole ring attached. Sulfonamides are a group of compounds known for their antibacterial properties . The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a sulfonamide group (-SO2NH2), and a 1,2,4-triazole ring. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might exhibit similar reactivity to other sulfonamides, which typically involves the -SO2NH2 group. The 1,2,4-triazole ring might also participate in reactions specific to its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the sulfonamide and 1,2,4-triazole groups on the naphthalene ring .Applications De Recherche Scientifique
Corrosion Inhibition for Mild Steel
N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide: (abbreviated as OAT ) has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) environments. Researchers modified the structure of a weaker corrosion inhibitor, 4-amino 1,2,4-triazole (AT), by attaching an octanoyl chain to create OAT. The resulting compound demonstrated remarkable corrosion inhibition efficiency, improving from 65% (for 10 mM AT) to 99% (for 0.3 mM OAT). OAT forms a self-assembled monolayer (SAM) on the steel surface through chemisorption, effectively protecting mild steel from corrosion .
Urease Inhibition
A study synthesized a library of 1,2,4-triazoles and evaluated their activities against urease. Although specific data on This compound is not directly available, insights gained from related compounds can be informative. Understanding the interaction of these molecules with urease may contribute to the development of novel urease inhibitors.
Antiproliferative Properties
While not directly studied for OAT , related 1,2,4-triazole derivatives have been explored for their antiproliferative activities. Investigating the potential of This compound in inhibiting cell proliferation could be an exciting avenue for future research.
Antimicrobial Activity
Although specific data on OAT is scarce, other 1,2,4-triazole derivatives have demonstrated antimicrobial properties. Researchers have synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which may provide insights into the antimicrobial potential of similar compounds .
Metal Complex Formation
Exploring the coordination chemistry of This compound with metal ions could be valuable. Mixed-ligand chelates involving this compound might exhibit interesting properties. For instance, cobalt(II), nickel(II), copper(II), and zinc(II) complexes with related ligands have been synthesized and studied .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,2,4-triazol-4-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-19(18,15-16-8-13-14-9-16)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCHPAPXQXYYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
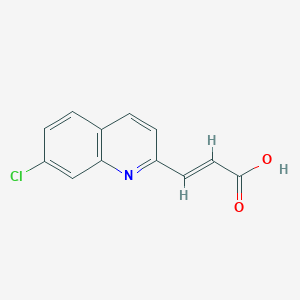
![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)
![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)
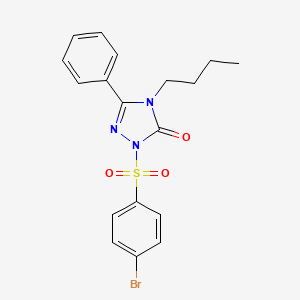
![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)
